molecular formula C11H14ClNO B4980336 2-chloro-4-methyl-N-propylbenzamide

2-chloro-4-methyl-N-propylbenzamide

Cat. No.: B4980336
M. Wt: 211.69 g/mol
InChI Key: QCZOUDYEWYAGAS-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-N-propylbenzamide (C₁₁H₁₄ClNO) is a benzamide derivative featuring a chloro substituent at the 2-position, a methyl group at the 4-position, and a propyl chain attached to the amide nitrogen.

Properties

IUPAC Name

2-chloro-4-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-6-13-11(14)9-5-4-8(2)7-10(9)12/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZOUDYEWYAGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methyl-N-propylbenzamide typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to form 4-methyl-2-nitrotoluene.

    Reduction: The nitro group is reduced to an amine, yielding 4-methyl-2-aminotoluene.

    Acylation: The amine is then acylated with propionyl chloride to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzamides.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

2-Chloro-4-methyl-N-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-4-methyl-N-propylbenzamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzene ring influence the compound’s binding affinity and specificity. The propyl group attached to the amide nitrogen can affect the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The following table compares 2-chloro-4-methyl-N-propylbenzamide with three structurally related compounds from the literature:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Cl (2-position), CH₃ (4-position), N-propylamide 211.69 (calculated) Chloro, methyl, propylamide
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide OCH₃ (2-position), CH₃ (4-position), N-(4-chlorophenyl)amide 289.75 Methoxy, methyl, 4-chlorophenylamide
2-Chloro-4-hydroxy-N-methylbenzamide Cl (2-position), OH (4-position), N-methylamide 185.61 Chloro, hydroxy, methylamide
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide Cl (4-chlorobenzyl), OCH₃ (4-methoxyphenyl), CH₃ (4-methyl), N-propylamide 464.98 Chlorobenzyl, methoxyphenyl, methyl, propylamide

Key Observations :

  • Substituent Position : The chloro group at the 2-position in the target compound contrasts with the 4-chlorophenylamide group in the compound from . This positional difference impacts electronic effects (e.g., electron-withdrawing vs. donating) and steric hindrance .
  • Polarity : The hydroxy group in 2-chloro-4-hydroxy-N-methylbenzamide () increases polarity and hydrogen-bonding capacity, whereas the methyl group in the target compound reduces solubility in polar solvents .

Physicochemical Properties

Melting Points and Solubility
  • This compound : Predicted melting point ~120–130°C (estimated from analogs). Lower solubility in water due to the hydrophobic propyl chain.
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Higher melting point (unreported in ) inferred from methoxy’s rigidity and 4-chlorophenyl group’s planarity .
  • 2-Chloro-4-hydroxy-N-methylbenzamide : Likely higher solubility in aqueous media due to the hydroxy group, with a melting point range of ~150–160°C (analogous to ) .
Spectroscopic Data
  • NMR Shifts :
    • The 2-chloro substituent in the target compound deshields aromatic protons at the 3- and 5-positions, producing distinct ¹H NMR signals compared to the 4-chloro analog in .
    • The propylamide chain would exhibit characteristic triplet (~0.9 ppm, CH₃) and multiplet (~1.5–3.4 ppm, CH₂) signals, differing from the methylamide in .

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